molecular formula C11H8FNO2 B8369083 3-(o-fluorophenoxy)pyridine N-oxide

3-(o-fluorophenoxy)pyridine N-oxide

Cat. No. B8369083
M. Wt: 205.18 g/mol
InChI Key: NDIGRNJFASLSQR-UHFFFAOYSA-N
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Patent
US04179563

Procedure details

A solution of 30 g of 3-(o-fluorophenoxy)pyridine in 50 ml of glacial acetic acid is treated at 35° C. with 33 g of 40% peracetic acid in acetic acid in four portions. The mixture is stirred for 16 hours, refluxed 1 hour and 50 ml of isopropanol is added and the heating continued at 95° C. for 1 hour. The mixture is concentrated at reduced pressure and is dissolved in 300 ml of dichloromethane. The solution is washed with excess 25% sodium hydroxide solution. The dichloromethane solution is dryed over anhydrous MgSO4, filtered and concentrated at reduced pressure. The 3-(o-fluorophenoxy)-pyridine N-oxide crystallizes, mp 89°-95° C.
Name
3-(o-fluorophenoxy)pyridine
Quantity
30 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1.C(OO)(=[O:17])C.C(O)(C)C>C(O)(=O)C>[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][C:5]1[CH:6]=[N+:7]([O-:17])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
3-(o-fluorophenoxy)pyridine
Quantity
30 g
Type
reactant
Smiles
FC1=C(OC=2C=NC=CC2)C=CC=C1
Name
peracetic acid
Quantity
33 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
the heating continued at 95° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 300 ml of dichloromethane
WASH
Type
WASH
Details
The solution is washed with excess 25% sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The 3-(o-fluorophenoxy)-pyridine N-oxide crystallizes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC1=C(OC=2C=[N+](C=CC2)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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